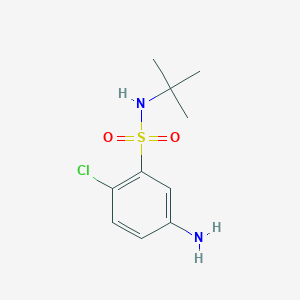
5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-N-(tert-butyl)-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a chlorine atom.
5-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 5-Amino-N-(tert-butyl)-2-chlorobenzenesulfonamide imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H15ClN2O2S |
|---|---|
Molekulargewicht |
262.76 g/mol |
IUPAC-Name |
5-amino-N-tert-butyl-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H15ClN2O2S/c1-10(2,3)13-16(14,15)9-6-7(12)4-5-8(9)11/h4-6,13H,12H2,1-3H3 |
InChI-Schlüssel |
QPJNTAGCYKLGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















